2,3,3',4,4',5',6-Heptabromodiphenyl ether
Overview
Description
2,3,3’,4,4’,5’,6-Heptabromodiphenyl Ether is a brominated flame retardant that affects the ovarian functions in rats. It is also a contaminant that affects the female reproductive health in humans .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether is C12H3Br7O. It has an average mass of 722.480 Da and a monoisotopic mass of 715.446716 Da .Physical And Chemical Properties Analysis
2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether has a density of 2.6±0.1 g/cm3, a boiling point of 506.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C. Its enthalpy of vaporization is 74.7±3.0 kJ/mol and it has a flash point of 212.1±28.6 °C. The index of refraction is 1.708 and its molar refractivity is 106.5±0.3 cm3 .Scientific Research Applications
Identification in Human Blood : Synthesis and identification of hydroxylated metabolites of PBDEs, including 2,3,3',4,4',5',6-Heptabromodiphenyl ether, have been conducted in human blood samples. These studies indicate human exposure and metabolism of these compounds (Rydén et al., 2012).
Occupational Exposure : Workers in certain industries, like electronics dismantling, have shown higher levels of PBDE congeners in their serum, indicating occupational exposure. The major compound in these workers was identified as 2,3,3',4,4',5',6-Heptabromodiphenyl ether (Sjödin et al., 1999).
Environmental Persistence and Policy : Research has focused on the presence of 2,3,3',4,4',5',6-Heptabromodiphenyl ether in commercial octabromodiphenyl ether mixtures, contributing to environmental policy decisions under the Stockholm Convention (Konstantinov et al., 2011).
Bioaccumulation and Metabolism Studies : Studies have also been conducted on the bioaccumulation and metabolism of PBDEs, including 2,3,3',4,4',5',6-Heptabromodiphenyl ether, in various organisms, including humans and animals. These studies help in understanding the impact of these compounds on the environment and human health (Zheng et al., 2016).
Analytical Method Development : Research has also focused on developing analytical methods for the determination of PBDEs, including 2,3,3',4,4',5',6-Heptabromodiphenyl ether, in various materials like plastics, indicating its widespread use and the need for monitoring (Bi̇ni̇ci̇ et al., 2013).
properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(3,4,5-tribromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-5-1-4(2-6(14)9(5)17)20-12-8(16)3-7(15)10(18)11(12)19/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBFKFHSIPERIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704805 | |
Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
CAS RN |
446255-30-7 | |
Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5',6-HEPTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I87V02K52L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.